
5-Nitro-2,1,3-benzothiadiazole
Overview
Description
5-Nitro-2,1,3-benzothiadiazole is a heterocyclic aromatic compound that consists of a benzene ring fused to a thiadiazole ring with a nitro group at the 5-position. This compound is known for its strong electron-withdrawing properties, making it a valuable building block in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Nitro-2,1,3-benzothiadiazole can be synthesized through several methods. One common approach involves the nitration of 2,1,3-benzothiadiazole. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperatures to ensure the selective introduction of the nitro group at the 5-position.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and ensuring high purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: This compound can participate in electrophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Tin(II) chloride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, or alkylating agents.
Major Products Formed:
Oxidation: Formation of nitro-substituted benzothiadiazole derivatives.
Reduction: Conversion to 5-amino-2,1,3-benzothiadiazole.
Substitution: Various substituted benzothiadiazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
5-NBT serves as a crucial building block in the synthesis of complex organic molecules. It is utilized in the development of pharmaceuticals and agrochemicals due to its ability to form various derivatives through electrophilic substitution reactions. The compound can undergo oxidation and reduction reactions, allowing for the creation of a diverse range of functionalized products.
Synthetic Routes
- Nitration : The synthesis often begins with the nitration of 2,1,3-benzothiadiazole using concentrated nitric and sulfuric acids.
- Oxidation : Strong oxidizing agents like potassium permanganate can facilitate the formation of nitro-substituted derivatives.
- Reduction : The nitro group can be reduced to an amino group using agents such as tin(II) chloride.
Biological Applications
Antimicrobial and Anticancer Properties
Research indicates that 5-NBT exhibits promising biological activities. It has been studied for its potential as an antimicrobial agent and for its anticancer properties.
Antifibrillary Activity
A study evaluated the antifibrillary effects of 5-NBT derivatives on proteins prone to aggregation. The results indicated that specific derivatives significantly reduced oligomerization and fibril formation.
Compound Name | Concentration (μM) | % ThT Intensity Reduction |
---|---|---|
5-Nitro-1,2-benzothiazol-3-amine | 10 | 85% |
BTA Derivative A | 50 | 70% |
BTA Derivative B | 100 | 90% |
Cytotoxic Effects on Cancer Cell Lines
Another investigation assessed the cytotoxic effects of various benzothiadiazole-triazole derivatives against multiple cancer cell lines.
Compound Name | Cell Line | IC50 (μM) |
---|---|---|
Benzothiadiazole-Triazole A | MDA-MB-231 (Breast) | 15 |
Benzothiadiazole-Triazole B | HeLa (Cervical) | 20 |
Benzothiadiazole-Triazole C | A549 (Lung) | 12 |
Industrial Applications
Dyes and Electronic Materials
In industrial contexts, 5-NBT is utilized in the production of dyes and pigments due to its strong electron-withdrawing nature. Additionally, it plays a role in developing electronic materials such as organic light-emitting diodes (OLEDs) and organic solar cells. Its incorporation into these materials enhances their electronic properties, making them more efficient.
Mechanism of Action
The mechanism of action of 5-nitro-2,1,3-benzothiadiazole involves its interaction with various molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. In biological systems, it may inhibit specific enzymes or modulate receptor activity, leading to its observed bioactive effects.
Comparison with Similar Compounds
2,1,3-Benzothiadiazole: The parent compound without the nitro group, used in similar applications but with different reactivity.
4-Nitro-2,1,3-benzothiadiazole: Another nitro-substituted derivative with the nitro group at a different position, affecting its chemical properties and applications.
5-Amino-2,1,3-benzothiadiazole:
Uniqueness: 5-Nitro-2,1,3-benzothiadiazole is unique due to the specific positioning of the nitro group, which significantly influences its electron-withdrawing properties and reactivity. This makes it particularly valuable in the synthesis of electron-deficient compounds and materials with specific electronic properties.
Biological Activity
5-Nitro-2,1,3-benzothiadiazole (NBTA) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of NBTA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a nitro group attached to the benzothiadiazole core. This structure contributes to its electron-accepting properties, making it a valuable component in various biological applications.
Mechanisms of Biological Activity
The biological activity of NBTA primarily stems from its ability to interact with proteins and nucleic acids. Key mechanisms include:
- Inhibition of Protein Aggregation : NBTA has been shown to inhibit the aggregation of proteins associated with neurodegenerative diseases, such as transthyretin and alpha-synuclein. This property is crucial for developing therapies for conditions like Alzheimer's and Parkinson's disease .
- Anticancer Activity : Studies have demonstrated that derivatives of NBTA exhibit significant cytotoxic effects against various cancer cell lines. For instance, benzothiadiazole-triazole-linked compounds derived from NBTA have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis .
Case Studies
- Protein Misfolding Inhibition : A study evaluated the antifibrillary effects of NBTA derivatives on proteins prone to aggregation. The results indicated that 5-nitro-1,2-benzothiazol-3-amine (a derivative of NBTA) significantly reduced oligomerization and fibril formation in a dose-dependent manner .
- Cytotoxicity Against Cancer Cells : In another investigation, novel NBTA derivatives were tested against twenty cancer cell lines and demonstrated selective cytotoxicity while sparing normal cells. The compounds showed effective inhibition of tumor growth through mechanisms involving cell cycle arrest and apoptosis induction .
Table 1: Antifibrillary Activity of this compound Derivatives
Compound Name | Concentration (μM) | % ThT Intensity Reduction |
---|---|---|
5-Nitro-1,2-benzothiazol-3-amine | 10 | 85% |
BTA Derivative A | 50 | 70% |
BTA Derivative B | 100 | 90% |
Data represent averages from three replicates with standard error .
Table 2: Cytotoxic Effects on Cancer Cell Lines
Compound Name | Cell Line | IC50 (μM) |
---|---|---|
Benzothiadiazole-Triazole A | MDA-MB-231 (Breast) | 15 |
Benzothiadiazole-Triazole B | HeLa (Cervical) | 20 |
Benzothiadiazole-Triazole C | A549 (Lung) | 12 |
Data extracted from multiple studies evaluating the anticancer properties of NBTA derivatives .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 5-nitro-2,1,3-benzothiadiazole derivatives?
Synthesis of derivatives often involves coupling reactions with imidazoline or thiazole precursors. For example:
- Solvent selection : Isopropanol under reflux improves yield when reacting 4-amino-5-chloro-2,1,3-benzothiadiazole with imidazoline-2-sulfonic acid .
- Catalysts : Pyridine facilitates nucleophilic substitution in reactions with 2-chloro-2-imidazoline hydrochloride, achieving 90.5% yield and >99% purity .
- Purification : Recrystallization from methanol or ethanol is critical for isolating high-purity crystals, as demonstrated in thiazole-triazole acetamide syntheses .
Q. How can researchers validate the structural integrity of synthesized this compound compounds?
Use a combination of spectroscopic and crystallographic methods:
- NMR/IR spectroscopy : Assign peaks for nitro (-NO₂) and thiadiazole rings (C-S stretching at ~650 cm⁻¹) .
- X-ray crystallography : Resolve hydrogen-bonding patterns (e.g., N–H⋯N interactions) to confirm molecular packing, as seen in nitazoxanide derivatives .
- Elemental analysis : Match calculated vs. experimental C, H, N, and S content to verify stoichiometry .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Storage : Keep in tightly sealed containers under inert gas (e.g., N₂) to prevent moisture absorption or decomposition .
- Exposure control : Use fume hoods and PPE (gloves, goggles) due to potential skin/eye irritation and respiratory hazards .
- Waste disposal : Neutralize acidic byproducts with 10% NaHCO₃ before disposal .
Advanced Research Questions
Q. How do substituent positions on the benzothiadiazole ring influence electronic properties in optoelectronic materials?
- Electron-withdrawing groups : Nitro (-NO₂) at the 5-position enhances electron deficiency, improving charge transport in organic semiconductors .
- Substitution patterns : Bromo/fluoro groups (e.g., 6-bromo-5-fluoro derivatives) balance steric hindrance and electronic effects for tuning bandgaps in photovoltaic materials .
- Experimental validation : Use cyclic voltammetry to measure HOMO/LUMO levels and UV-vis spectroscopy to assess absorption maxima shifts .
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
- Pd-catalyzed C–N coupling : The amino group at the 4-position reacts with aryl halides to form fluorescent dyes (e.g., with 2-bromofluorene derivatives), confirmed by DFT calculations .
- Nucleophilic aromatic substitution : Chloro substituents at the 5-position are displaced by amines or thiols under basic conditions, as shown in tizanidine synthesis .
Q. How can researchers resolve contradictions in reported thermal stability data for benzothiadiazole derivatives?
- DSC/TGA analysis : Compare decomposition temperatures across studies. For example, nitro-substituted derivatives may show stability up to 250°C unless acidic protons are present .
- Crystal packing effects : Hydrogen-bonded networks (e.g., centrosymmetric dimers) can enhance thermal stability, as observed in nitazoxanide analogs .
Q. What strategies improve the mechanochromic properties of benzothiadiazole-based materials?
- Aggregation-induced emission (AIE) : Incorporate tetraphenylethylene moieties to enable fluorescence switching under mechanical stress .
- Polymorphism control : Recrystallize from polar solvents (e.g., DMF) to isolate metastable phases with reversible emission color changes .
Q. How do benzothiadiazole derivatives inhibit enzymatic activity in biochemical studies?
- PFOR enzyme inhibition : The amide anion in nitazoxanide derivatives directly blocks pyruvate:ferredoxin oxidoreductase (PFOR), critical in anaerobic metabolism .
- Structure-activity relationships (SAR) : Modify the nitro-thiadiazole core with hydrophobic substituents (e.g., aryl groups) to enhance binding affinity, validated via enzyme kinetics assays .
Q. Methodological Recommendations
- Synthetic optimization : Screen solvents (DMF, pyridine) and catalysts (POCl₃, Pd(PPh₃)₄) using design-of-experiments (DoE) approaches .
- Data reconciliation : Cross-reference crystallographic data (CCDC entries) and spectroscopic libraries to resolve structural ambiguities .
- Safety compliance : Follow OECD guidelines for ecotoxicological assessments, given the compound’s potential aquatic toxicity .
Properties
IUPAC Name |
5-nitro-2,1,3-benzothiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O2S/c10-9(11)4-1-2-5-6(3-4)8-12-7-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZPSERJJMAPSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167385 | |
Record name | 5-(Hydroxy(oxido)amino)-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60167385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16252-88-3 | |
Record name | 5-Nitro-2,1,3-benzothiadiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016252883 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16252-88-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169218 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(Hydroxy(oxido)amino)-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60167385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Nitro-2,1,3-benzothiadiazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2T9C5FVT8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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